molecular formula C15H12N4O2 B5675169 2-amino-6-cyclopropyl-4-(4-nitrophenyl)nicotinonitrile

2-amino-6-cyclopropyl-4-(4-nitrophenyl)nicotinonitrile

Cat. No. B5675169
M. Wt: 280.28 g/mol
InChI Key: LWLDEAJBJSFNLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, involves simple routes leading to good yields. These derivatives are typically synthesized through condensation reactions and have been studied for their luminescent properties and potential as blue light-emitting materials (Ahipa, Kamath, Kumar, & Adhikari, 2014). The methods employed for nicotinonitriles synthesis may vary but often involve Knoevenagel condensation or related reactions (Surikova, Zakharova, Mochalov, & Shabarov, 1988).

Molecular Structure Analysis

Nicotinonitrile derivatives exhibit varied molecular structures with different substituents leading to diverse electronic and photophysical properties. For instance, the central pyridyl ring in these compounds can make different dihedral angles with attached phenyl rings, influencing their molecular shape and interactions (Fun, Chantrapromma, Kobkeatthawin, Padaki, & Isloor, 2010). Such structural variations are crucial for understanding their chemical behavior and potential applications in materials science.

Chemical Reactions and Properties

Nicotinonitriles can undergo various chemical reactions, including nitration and cyclopropanation. These reactions are essential for modifying the electronic properties of the compounds and introducing functional groups that can be utilized in further chemical transformations (Alagiri & Prabhu, 2012). The ability to undergo diverse reactions makes nicotinonitriles valuable intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of nicotinonitriles, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. These properties are crucial for their practical applications, especially in material science where solubility and stability under different conditions are essential (Guna, Bhadani, Purohit, & Purohit, 2015).

Chemical Properties Analysis

The chemical properties of nicotinonitriles, including reactivity, stability, and interaction with other molecules, are influenced by the presence of functional groups such as the nitrile and nitro groups. These groups can engage in various chemical reactions, contributing to the versatility of nicotinonitriles in organic synthesis (Denton, Cheng, & Davies, 2008).

properties

IUPAC Name

2-amino-6-cyclopropyl-4-(4-nitrophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c16-8-13-12(7-14(10-1-2-10)18-15(13)17)9-3-5-11(6-4-9)19(20)21/h3-7,10H,1-2H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLDEAJBJSFNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5403731

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